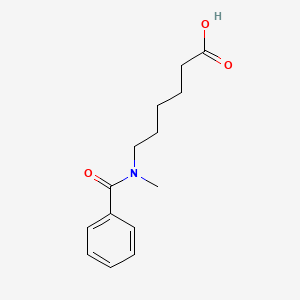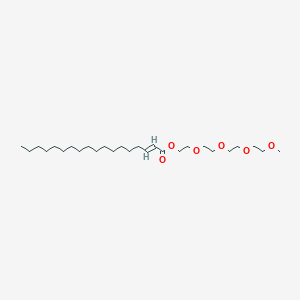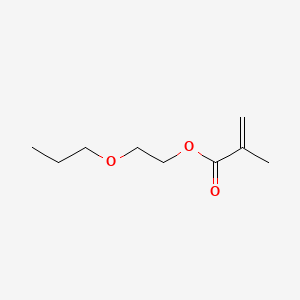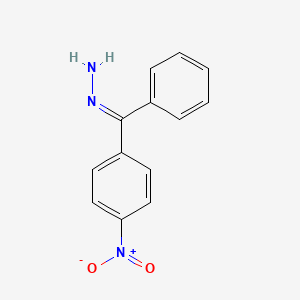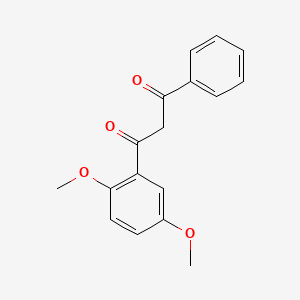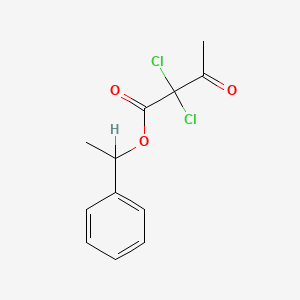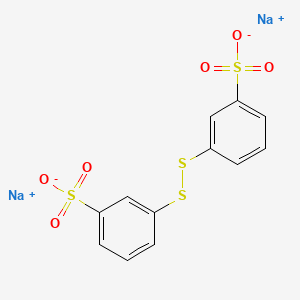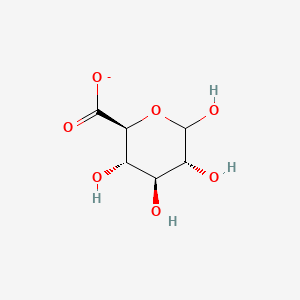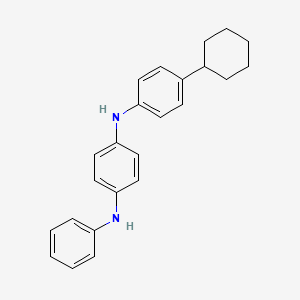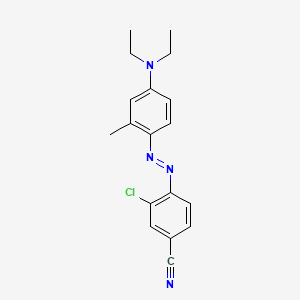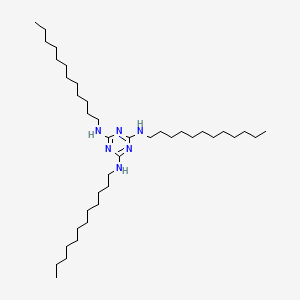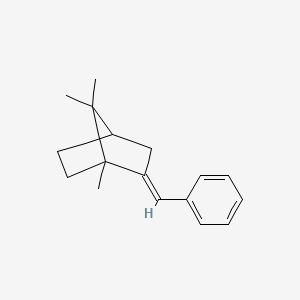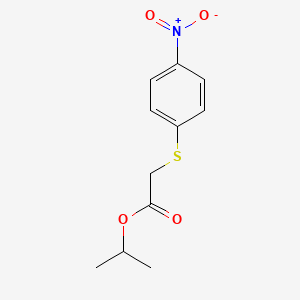
Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester is a chemical compound with the molecular formula C11H13NO4S It is an ester derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 1-methylethyl group, and the hydroxyl group is replaced by a ((4-nitrophenyl)thio) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester typically involves the esterification of acetic acid with 1-methylethanol in the presence of a catalyst, followed by the introduction of the ((4-nitrophenyl)thio) group. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Reactant Purification: Ensuring high purity of acetic acid and 1-methylethanol
Catalyst Recycling: Using recyclable catalysts to reduce waste
Temperature Control: Maintaining optimal reaction temperatures for maximum yield
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic conditions.
Addition: The thio group can participate in nucleophilic addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, room temperature
Substitution: Hydrochloric acid or sodium hydroxide, reflux conditions
Addition: Electrophiles like alkyl halides, room temperature
Major Products Formed
Reduction: 4-Aminophenylthioacetic acid, 1-methylethyl ester
Hydrolysis: Acetic acid, 4-nitrophenylthio, and 1-methylethanol
Addition: Various thioether derivatives
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester has several scientific research applications, including:
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities involving ester hydrolysis.
Medicine: Explored for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester involves the hydrolysis of the ester bond to release acetic acid and the corresponding alcohol. The ((4-nitrophenyl)thio) group can interact with biological targets, such as enzymes, through nucleophilic or electrophilic interactions. The molecular targets and pathways involved include:
Enzymes: Esterases and lipases that catalyze the hydrolysis of ester bonds
Pathways: Metabolic pathways involving the breakdown and utilization of acetic acid and its derivatives
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, ((4-nitrophenyl)thio)-, ethyl ester
- Acetic acid, ((4-nitrophenyl)thio)-, methyl ester
- Acetic acid, ((4-nitrophenyl)thio)-, butyl ester
Uniqueness
Acetic acid, ((4-nitrophenyl)thio)-, 1-methylethyl ester is unique due to its specific ester group, which provides distinct physicochemical properties and reactivity compared to other similar compounds. The 1-methylethyl group offers a balance between hydrophobicity and steric hindrance, making it suitable for various applications in organic synthesis and biochemical research.
Eigenschaften
CAS-Nummer |
139326-34-4 |
|---|---|
Molekularformel |
C11H13NO4S |
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
propan-2-yl 2-(4-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C11H13NO4S/c1-8(2)16-11(13)7-17-10-5-3-9(4-6-10)12(14)15/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
UJMOMAPYWSXGBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CSC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



